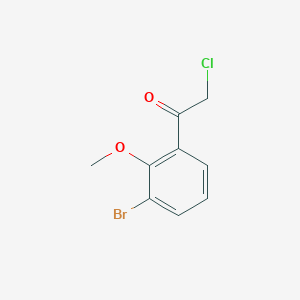

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone

CAS No.:

Cat. No.: VC15914433

Molecular Formula: C9H8BrClO2

Molecular Weight: 263.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrClO2 |

|---|---|

| Molecular Weight | 263.51 g/mol |

| IUPAC Name | 1-(3-bromo-2-methoxyphenyl)-2-chloroethanone |

| Standard InChI | InChI=1S/C9H8BrClO2/c1-13-9-6(8(12)5-11)3-2-4-7(9)10/h2-4H,5H2,1H3 |

| Standard InChI Key | MJDGTIAWUCRDKN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC=C1Br)C(=O)CCl |

Introduction

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone is an organic compound belonging to the class of halogenated ketones. Its molecular formula is C9H8BrClO2, and it has a molar mass of 263.52 g/mol . This compound is characterized by the presence of a bromo substituent on the aromatic ring and a chloroethanone moiety, making it a valuable intermediate in various organic synthesis reactions.

Synthesis and Reactivity

The synthesis of 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone typically involves multiple steps, which can be optimized using modern techniques such as microwave-assisted synthesis or continuous flow reactors. The compound's reactivity is influenced by the presence of both bromine and chlorine atoms, making it versatile in synthetic organic chemistry.

Biological Activity

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone exhibits notable biological activity, particularly in enzyme inhibition and protein interactions. It has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This makes it a potential lead compound in drug development, especially for targeting enzymes involved in cancer progression and other diseases.

Structural Similarities and Differences

Several compounds share structural similarities with 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanol | Contains a hydroxyl group instead of a ketone | Exhibits different reactivity due to the alcohol functional group |

| 4-Bromo-2-methoxyacetophenone | Lacks chlorine but retains bromine and methoxy groups | Used in similar synthetic routes but has different biological activity |

| 3-Bromo-2-hydroxyacetophenone | Contains a hydroxyl group instead of methoxy | Shows different binding properties due to the presence of hydroxyl |

These compounds highlight the importance of functional group variations in influencing chemical reactivity and biological activity.

Applications and Future Research

Given its unique combination of functional groups, 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone is a valuable candidate for further research and development in medicinal chemistry. Its potential applications include drug development targeting specific enzymes involved in disease progression. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume